3-(But-2-yn-1-yloxy)-2-methylpyridine
Description
3-(But-2-yn-1-yloxy)-2-methylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a but-2-yn-1-yloxy ether substituent at the 3-position. The butynyloxy group introduces a rigid, linear alkyne moiety, which may influence electronic properties, solubility, and reactivity. This compound is structurally analogous to pyridine-based inhibitors and intermediates reported in medicinal chemistry (e.g., MAO-B inhibitors, CYP19A1-targeting agents) and synthetic chemistry (e.g., palladium-catalyzed cross-coupling substrates) .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-but-2-ynoxy-2-methylpyridine |
InChI |
InChI=1S/C10H11NO/c1-3-4-8-12-10-6-5-7-11-9(10)2/h5-7H,8H2,1-2H3 |
InChI Key |
YKKCJCKCTLKHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=C(N=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-yloxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Step 1: Dissolve 2-methylpyridine in an anhydrous solvent such as dimethylformamide (DMF).
Step 2: Add a base, such as sodium hydride (NaH), to the solution to deprotonate the 2-methylpyridine.
Step 3: Slowly add but-2-yn-1-ol to the reaction mixture while maintaining the temperature at 0°C.
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.
Step 6: Purify the product using column chromatography.
Industrial Production Methods
Industrial production of 3-(But-2-yn-1-yloxy)-2-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative bases and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yn-1-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-(But-2-yn-1-yloxy)-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-yloxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ether vs. Alcohol Substituents :
The butynyloxy ether in 3-(But-2-yn-1-yloxy)-2-methylpyridine contrasts with propargyl alcohol derivatives like 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (). The ether linkage improves metabolic stability compared to alcohols, which are prone to oxidation or conjugation. However, alcohols may exhibit higher solubility due to hydrogen-bonding capacity .Benzofuran vs. Pyridine Core :
Compound 10c (), which contains a benzofuran core linked to a butynyloxy group, demonstrates high selectivity for CYP19A1 (>30,000-fold vs. CYP1A2 and 2D6). The pyridine core in the target compound may alter binding interactions due to differences in aromaticity and lone-pair orientation.
Physicochemical Properties
- The butynyloxy group’s alkyne moiety may further decrease solubility due to its hydrophobic character.
Data Tables
Table 2: Functional Group Impact
| Compound Name | Functional Group | Key Property |
|---|---|---|
| 3-(But-2-yn-1-yloxy)-2-methylpyridine | Ether | Enhanced metabolic stability |
| 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | Alcohol | Higher solubility, lower stability |
| 3-((4-Bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine | Halogenated aryl | Increased lipophilicity |
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